molecular formula C16H20FN5O B3806222 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine

5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine

Katalognummer B3806222
Molekulargewicht: 317.36 g/mol
InChI-Schlüssel: RXHRGHDAUDYUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as FLT3 inhibitor or Quizartinib. FLT3 inhibitor is a class of drugs that target the FLT3 receptor, which is commonly found in acute myeloid leukemia (AML) cells. FLT3 inhibitors have shown promising results in preclinical and clinical studies, making them a potential treatment option for AML.

Wirkmechanismus

FLT3 inhibitor works by inhibiting the activity of the FLT3 receptor, which is commonly found in 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells. The FLT3 receptor is a tyrosine kinase receptor that plays a crucial role in the growth and survival of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells. FLT3 inhibitors bind to the FLT3 receptor, preventing its activation and downstream signaling pathways. This leads to the inhibition of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cell growth and survival.
Biochemical and Physiological Effects:
FLT3 inhibitor has been shown to have significant biochemical and physiological effects on 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells. FLT3 inhibitors inhibit the growth and survival of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells by inducing apoptosis and cell cycle arrest. FLT3 inhibitors also inhibit the migration and invasion of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells, preventing the spread of the disease. FLT3 inhibitors have also been shown to enhance the efficacy of chemotherapy in 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells.

Vorteile Und Einschränkungen Für Laborexperimente

FLT3 inhibitor has several advantages and limitations for lab experiments. The advantages of FLT3 inhibitor include its high potency, selectivity, and specificity for the FLT3 receptor. FLT3 inhibitors are also well-tolerated and have a favorable safety profile. The limitations of FLT3 inhibitor include its low solubility, which can make it challenging to administer in vivo. FLT3 inhibitors can also lead to the development of drug resistance in 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells, which can limit their efficacy.

Zukünftige Richtungen

For FLT3 inhibitor research include the development of new FLT3 inhibitors with improved solubility and efficacy. The combination of FLT3 inhibitors with other targeted therapies and chemotherapy may also enhance their efficacy in 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine treatment. Further studies are needed to determine the optimal dosing and duration of FLT3 inhibitor treatment in 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine patients. FLT3 inhibitor research may also expand to other cancer types that express the FLT3 receptor.

Wissenschaftliche Forschungsanwendungen

FLT3 inhibitor has been extensively studied in preclinical and clinical studies for its potential use in the treatment of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine. FLT3 receptor mutations are found in approximately 30% of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cases, making it an attractive target for drug development. FLT3 inhibitors have shown promising results in preclinical studies, inhibiting the growth and survival of 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine cells. Clinical studies have also shown promising results, with FLT3 inhibitors demonstrating significant anti-leukemic activity in patients with FLT3-mutated 5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine.

Eigenschaften

IUPAC Name

5-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c17-14-4-2-13(3-5-14)15-12-19-21-16(20-15)18-6-1-7-22-8-10-23-11-9-22/h2-5,12H,1,6-11H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRGHDAUDYUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=CN=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine
Reactant of Route 3
Reactant of Route 3
5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine
Reactant of Route 4
Reactant of Route 4
5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine
Reactant of Route 5
5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine
Reactant of Route 6
Reactant of Route 6
5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.